2'-デオキシキサンチン

概要

説明

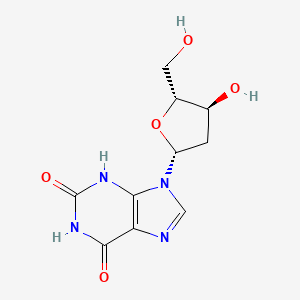

2’-Deoxyxanthosine is a nucleoside analog that is derived from the deamination of guanine. It is a component of DNA and is known for its role in mutagenesis and DNA repair mechanisms. The compound is relatively stable under physiological conditions and can be incorporated into DNA, where it can pair with cytosine or thymine, potentially leading to mutations .

科学的研究の応用

2’-Deoxyxanthosine has several applications in scientific research:

Chemistry: It is used to study the mechanisms of nucleoside deamination and the stability of nucleoside analogs.

Biology: The compound is used to investigate DNA repair mechanisms and mutagenesis.

Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications.

作用機序

Target of Action

The primary target of 2’-Deoxyxanthosine (dX) is DNA. It is a product of the deamination of guanine in DNA . The deamination process can occur through various mechanisms, including simple hydrolysis, the action of deaminase enzymes, or reactions with endogenous genotoxins .

Mode of Action

The mode of action of dX is based on its intracellular phosphorylation to their 5’-triphosphate form, which acts as a competitive inhibitor or alternative substrate for virus-specific polymerases, preventing further viral nucleic acid chain elongation .

Biochemical Pathways

The biochemical pathway involved in the formation of dX is the deamination of guanine in DNA. This process results in the formation of xanthine, from which dX is derived . The propensity for hydrolytic deamination occurs in the order 5-methylcytosine > cytosine > adenine > guanine .

Pharmacokinetics

The pharmacokinetics of dX is largely determined by its stability. dX is a relatively stable lesion at pH 7, 37°C, and 110 mM ionic strength, with a half-life (t1/2) of 2.4 years in double-stranded DNA . The stability of dX as a 2’-deoxynucleoside was increased substantially upon incorporation into a single-stranded oligodeoxynucleotide .

Result of Action

The result of the action of dX is the inhibition of the replication of nucleic acids, as it acts as a competitive inhibitor or alternative substrate for virus-specific polymerases . This prevents further viral nucleic acid chain elongation, thereby inhibiting the replication of the virus .

Action Environment

The action of dX is influenced by environmental factors such as pH, temperature, and ionic strength. For instance, the stability of dX is significantly affected by pH, with a half-life ranging from 7.7 hours at pH 2 to 17,700 hours at pH 7 . Temperature and ionic strength also play a role in determining the stability of dX .

生化学分析

Biochemical Properties

2’-Deoxyxanthosine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in RNA deamination, a crucial posttranscriptional modification of RNA . When deamination affects guanosines, a 2’-Deoxyxanthosine-containing RNA is generated .

Cellular Effects

The presence of 2’-Deoxyxanthosine can have significant effects on various types of cells and cellular processes. For example, it has been shown that 2’-Deoxyxanthosine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2’-Deoxyxanthosine exerts its effects through various mechanisms. For instance, it can form distinct wobble geometries with uridine depending on the sequence context . Furthermore, it can pair with cytidine through either a wobble geometry involving protonated C or in a Watson–Crick-like arrangement . These flexible pairing properties directly affect the recognition of 2’-Deoxyxanthosine-modified RNA by reverse transcription enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxyxanthosine can change over time. For example, the stability of 2’-Deoxyxanthosine as a 2’-deoxynucleoside was found to range from 7.7 hours at pH 2 to 17,700 hours at pH 7 when incorporated into a single-stranded oligodeoxynucleotide . This indicates that 2’-Deoxyxanthosine is a relatively stable lesion that could play a role in deamination-induced mutagenesis .

Metabolic Pathways

2’-Deoxyxanthosine is involved in several metabolic pathways. For instance, it is a product of the deamination of nucleobases in DNA, a process that can occur by simple hydrolysis, by the action of deaminase enzymes, or by reactions with endogenous genotoxins

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyxanthosine typically involves the deamination of 2’-deoxyguanosine. This can be achieved using nitrous acid, which converts the amino group of guanine to a keto group, forming xanthine . The reaction conditions usually involve acidic pH and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of 2’-deoxyxanthosine is less common, but it can be synthesized using enzymatic methods involving nucleoside deaminases. These enzymes specifically target the amino group of guanine in 2’-deoxyguanosine, converting it to 2’-deoxyxanthosine under mild conditions .

化学反応の分析

Types of Reactions: 2’-Deoxyxanthosine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives, including 2’-deoxyoxanosine.

Reduction: Although less common, reduction reactions can modify the keto group back to an amino group.

Substitution: The compound can participate in substitution reactions, particularly at the keto group.

Common Reagents and Conditions:

Oxidation: Nitrous acid is commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

Substitution: Various nucleophiles can be used in substitution reactions, often requiring acidic or basic conditions.

Major Products:

Oxidation: 2’-Deoxyoxanosine.

Reduction: 2’-Deoxyguanosine.

Substitution: Various substituted xanthosine derivatives.

類似化合物との比較

2’-Deoxyguanosine: The precursor to 2’-deoxyxanthosine, differing by the presence of an amino group instead of a keto group.

2’-Deoxyinosine: Another deamination product of adenine, similar in structure but differing in base pairing properties.

2’-Deoxyoxanosine: An oxidized derivative of 2’-deoxyxanthosine, formed through further oxidation.

Uniqueness: 2’-Deoxyxanthosine is unique due to its stability in DNA and its ability to pair with multiple bases, leading to a higher potential for mutagenesis. This property makes it particularly useful in studies of DNA repair and mutagenesis .

特性

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAZHXBSLFDVKM-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183285 | |

| Record name | 2'-Deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29049-22-7 | |

| Record name | 2'-Deoxyxanthosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029049227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2'-deoxyxanthosine (dX) primarily interacts with DNA by forming base pairs. While it can pair with all four canonical bases (adenine, guanine, cytosine, and thymine), it shows preferential pairing with cytosine, forming a dX:C base pair [, , ]. This mispairing can lead to mutations during DNA replication, particularly G to A transitions [, ].

ANone:

- Spectroscopic Data: Specific spectroscopic data (NMR, UV, etc.) can vary depending on the derivatization and experimental conditions. Refer to individual research papers for detailed information [, , , ].

ANone:

- Compatibility: dX is compatible with standard oligonucleotide synthesis protocols when appropriate protecting groups are used for its synthesis and incorporation into oligonucleotides [, , ].

ANone: No, the research primarily focuses on dX as a DNA lesion and a non-canonical nucleobase, not as a catalyst. Its properties relate to DNA structure, stability, and interactions with polymerases and repair enzymes, rather than catalytic activity.

ANone:

- 7-Deaza Modification: Replacing the N7 nitrogen with a carbon (7-deazaxanthosine) increases stability against N-glycosidic bond hydrolysis [, , ]. This modification also influences base pairing properties, showing pH-independent base-pair stability with thymine despite forming a monoanion at pH 7.0 [].

- Halogenation: Introducing halogens at the 7-position influences base pairing and conformation. 7-Halogenated derivatives display decreased S-conformer populations in the sugar moiety compared to the non-halogenated dX []. They are also predicted to form stronger triplexes compared to dX when replacing it in the dX:dA:dT base triplet [].

ANone:

- Stability: As mentioned earlier, dX is relatively stable in double-stranded DNA at physiological pH and temperature but is susceptible to depurination under acidic conditions [].

ANone: No, the provided research focuses on the fundamental science of dX - its formation, properties, and biological relevance. As a naturally occurring DNA lesion, it doesn't fall under specific SHE regulations like pharmaceuticals or industrial chemicals.

ANone: The provided research focuses on dX as a DNA lesion and a tool to study DNA replication and repair. It's not positioned as a drug candidate, so information regarding these aspects is not covered.

A: The research highlights dX as a product of guanine deamination by reactive nitrogen species, linking it to inflammation and oxidative stress [, , ]. Key milestones include:

- Identification as a DNA Lesion: Recognizing dX as a product of nitric oxide damage to DNA [].

- Synthesis and Incorporation into Oligonucleotides: Developing methods to synthesize dX and incorporate it into oligonucleotides for biochemical and biophysical studies [, , , , ].

- Characterizing Interactions with DNA Polymerases: Studying how dX impacts DNA replication fidelity and its potential to cause mutations [, , ].

- Investigating Repair Mechanisms: Identifying DNA glycosylases involved in removing dX from DNA [].

ANone: Yes, research on dX spans:

- Chemistry: Synthetic methods for nucleoside and oligonucleotide synthesis, studying its chemical stability, and exploring its interactions with other molecules [, , , , , ].

- Biochemistry: Understanding its formation in DNA, its impact on DNA replication and repair, and its recognition by enzymes [, , , ].

- Molecular Biology: Using dX-containing oligonucleotides as tools to probe DNA structure, stability, and interactions with proteins [, , , ].

- Medicine: Its connection to inflammation, oxidative stress, and potential implications for diseases like cancer [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。